cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, and a quinolinecarboxylate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the Povarov cycloaddition reaction, which involves the reaction of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline or phenyl groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antibacterial, and antifungal agent due to its ability to interact with various biological targets . Additionally, it is used in the development of new materials with unique properties, making it valuable in industrial applications.
Mechanism of Action
The mechanism of action of cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of dipeptidyl peptidase 4, which plays a role in glucose metabolism . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared to other quinoline derivatives, such as 3,4-dimethoxyphenethylamine and various thiazole derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C32H37NO5 |
---|---|
Molecular Weight |
515.6g/mol |
IUPAC Name |
cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C32H37NO5/c1-19-9-8-10-22(15-19)30-29(32(35)38-24-11-6-5-7-12-24)20(2)33-25-16-23(17-26(34)31(25)30)21-13-14-27(36-3)28(18-21)37-4/h8-10,13-15,18,23-24,30,33H,5-7,11-12,16-17H2,1-4H3 |
InChI Key |
HPLHMIOACZLFIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCCC5)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.